molecular formula C14H13NO3S B1612197 9-ethyl-9H-carbazole-3-sulfonic acid CAS No. 802034-95-3

9-ethyl-9H-carbazole-3-sulfonic acid

Cat. No.: B1612197
CAS No.: 802034-95-3
M. Wt: 275.32 g/mol
InChI Key: IRPOVYWUAZBTFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-ethyl-9H-carbazole-3-sulfonic acid typically involves the sulfonation of 9-ethylcarbazole. One common method is the reaction of 9-ethylcarbazole with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 3-position . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 9-Ethyl-9H-carbazole-3-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted carbazole compounds .

Comparison with Similar Compounds

Uniqueness: 9-Ethyl-9H-carbazole-3-sulfonic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity compared to other carbazole derivatives. This makes it particularly useful in applications requiring high solubility and reactivity, such as in the synthesis of complex organic molecules and materials .

Biological Activity

9-Ethyl-9H-carbazole-3-sulfonic acid is a derivative of carbazole, a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry, organic electronics, and materials science due to its unique properties and potential applications.

  • Molecular Formula : C₁₃H₁₅N₁O₃S
  • Molecular Weight : 275.32 g/mol
  • Structure : Contains a sulfonic acid group at the 3-position of the carbazole ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Carbazole derivatives, including this compound, have shown:

  • Antioxidant Properties : They can scavenge free radicals, reducing oxidative stress in cells.
  • Antitumor Activity : Similar compounds have demonstrated the ability to inhibit cancer cell growth and induce apoptosis (programmed cell death) in tumor cells, particularly melanoma cells .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antiproliferative Activity : Demonstrated by inhibiting the growth of various cancer cell lines.
  • Anti-inflammatory Effects : Potentially reducing inflammation through modulation of inflammatory pathways.
  • Antibacterial Activity : Effective against certain bacterial strains, making it a candidate for antibiotic development.

Case Studies

  • Melanoma Treatment : A related compound, ECCA (9-ethyl-9H-carbazole-3-carbaldehyde), showed significant inhibition of melanoma cell growth by inducing apoptosis via p53 activation. This suggests that similar carbazole derivatives could be explored for their antitumor potential .
  • Cytotoxicity Studies : In vitro studies have indicated that carbazole derivatives can selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential with reduced side effects .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSulfonic Acid DerivativeAntioxidant, Antitumor
9-Ethyl-9H-Carbazole-3-CarbaldehydeAldehyde DerivativeAntitumor (specifically melanoma)
9-Ethyl-9H-CarbazoleBase CarbazoleGeneral cytotoxicity

Synthesis and Preparation

The synthesis of this compound typically involves the sulfonation of 9-ethylcarbazole using sulfuric acid or chlorosulfonic acid under controlled conditions. This process introduces the sulfonic acid group at the desired position on the carbazole ring.

Synthetic Route Example

  • Starting Material : 9-Ethylcarbazole
  • Reagents : Sulfuric Acid or Chlorosulfonic Acid
  • Conditions : Controlled temperature and time to ensure proper sulfonation.

Properties

IUPAC Name

9-ethylcarbazole-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-2-15-13-6-4-3-5-11(13)12-9-10(19(16,17)18)7-8-14(12)15/h3-9H,2H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPOVYWUAZBTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602302
Record name 9-Ethyl-9H-carbazole-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802034-95-3
Record name 9-Ethyl-9H-carbazole-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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